molecular formula C8H9NO4S B13540547 3-Methyl-2-sulfamoylbenzoic acid

3-Methyl-2-sulfamoylbenzoic acid

Cat. No.: B13540547
M. Wt: 215.23 g/mol
InChI Key: HPSFLQXVHGVYEU-UHFFFAOYSA-N
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Description

3-Methyl-2-sulfamoylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a sulfamoyl group (-SO₂NH₂) at the 2-position of the aromatic ring. Its molecular formula is C₈H₉NO₄S (molecular weight: 239.23 g/mol). This compound is structurally significant due to the interplay between the electron-withdrawing sulfamoyl group and the methyl substituent, which influences its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

3-methyl-2-sulfamoylbenzoic acid

InChI

InChI=1S/C8H9NO4S/c1-5-3-2-4-6(8(10)11)7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)

InChI Key

HPSFLQXVHGVYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-sulfamoylbenzoic acid typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to produce 3-nitrotoluene.

    Reduction: The nitro group in 3-nitrotoluene is reduced to an amino group, forming 3-aminotoluene.

    Sulfonation: 3-aminotoluene undergoes sulfonation to introduce the sulfamoyl group, resulting in 3-methyl-2-sulfamoylaniline.

    Oxidation: The methyl group is oxidized to a carboxylic acid, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be further oxidized to form different oxidation states.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

3-Methyl-2-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Sulfamoyl and Methyl Group Variations

3-Methyl-2-sulfamoylbenzoic acid vs. 3-Methyl-4-sulfamoylbenzoic acid
  • Structural Difference : The sulfamoyl group shifts from the 2- to the 4-position on the aromatic ring.
  • Impact : Positional isomerism alters electronic distribution and steric effects. For example, 3-methyl-4-sulfamoylbenzoic acid (CAS 892878-60-3) exhibits a lower structural similarity score (0.96 vs. 1.00 for the 2-sulfamoyl analog), indicating distinct reactivity and binding properties .
This compound vs. 2-Methylsulfonylbenzoic acid
  • Structural Difference : Replacement of the sulfamoyl (-SO₂NH₂) with a sulfonyl (-SO₂) group.
  • Impact : The sulfonyl group lacks the amine moiety, reducing hydrogen-bonding capacity. This results in a higher melting point (230°C for 3-methylsulfonylbenzoic acid vs. ~137–140°C for sulfamoyl derivatives) .

Sulfonamide Derivatives

Sulfamethoxazole-Related Compounds
  • Example : USP Sulfamethoxazole Related Compound G (C₁₀H₁₁N₃O₃S, MW 253.28) contains a sulfonamide group linked to a methylisoxazole moiety.
  • Key Difference : The benzoic acid backbone in this compound contrasts with the isoxazole-containing derivatives, which are optimized for antibacterial activity via dihydropteroate synthase inhibition .
Sulfanilic Acid (4-Aminobenzenesulfonic Acid)
  • Structural Contrast : Sulfanilic acid lacks the methyl group and features a sulfonic acid (-SO₃H) instead of a sulfamoyl group.
  • Functional Impact : The sulfonic acid group enhances water solubility but reduces membrane permeability compared to sulfamoyl derivatives .

Sulfonylurea Herbicide Analogs

Metsulfuron-Methyl (CAS 74223-64-6)
  • Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
  • Comparison : The triazine ring and ester group in metsulfuron-methyl confer herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism absent in this compound due to its simpler structure .

Non-Sulfamoyl Benzoic Acid Derivatives

3-Hydroxy-2-methylbenzoic Acid (CAS 603-80-5)
  • Structural Difference : Replacement of the sulfamoyl group with a hydroxyl (-OH) group.
  • Impact : The hydroxyl group increases acidity (pKa ~2.5–3.0) and solubility in polar solvents compared to sulfamoyl derivatives. However, it reduces stability under oxidative conditions .

Research Findings and Trends

  • Synthetic Utility : this compound serves as a precursor for sulfonylurea herbicides, where its sulfamoyl group facilitates nucleophilic substitution reactions with triazine derivatives .
  • Pharmacological Potential: Sulfonamide analogs like sulfamethoxazole demonstrate that sulfamoyl groups enhance target binding via hydrogen bonding, suggesting unexplored therapeutic avenues for this compound .
  • Stability Concerns : Sulfamoyl derivatives are prone to hydrolysis under acidic conditions, necessitating careful storage (e.g., anhydrous, low-temperature environments) .

Notes for Researchers

  • Solubility : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
  • Analytical Methods : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as sulfamoyl groups absorb strongly at 210–230 nm .
  • Safety: Limited toxicity data are available; handle with standard precautions for sulfonamides (e.g., avoid inhalation, use PPE) .

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